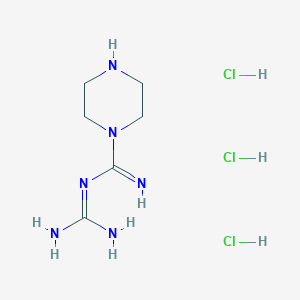

2-(Piperazine-1-carboximidoyl)guanidine trihydrochloride

Description

2-(Piperazine-1-carboximidoyl)guanidine trihydrochloride is a guanidine derivative characterized by a piperazine ring linked to a carboximidoyl-guanidine moiety, with three hydrochloride counterions enhancing its solubility in aqueous environments. Guanidine derivatives are widely studied for their diverse applications, including roles as intermediates in organic synthesis, ligands in coordination chemistry, and bioactive agents in pharmaceuticals. The trihydrochloride salt form improves stability and bioavailability, making it suitable for experimental and industrial applications .

Properties

IUPAC Name |

N-(diaminomethylidene)piperazine-1-carboximidamide;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N6.3ClH/c7-5(8)11-6(9)12-3-1-10-2-4-12;;;/h10H,1-4H2,(H5,7,8,9,11);3*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKWFWTUOSWZEPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=N)N=C(N)N.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H17Cl3N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperazine-1-carboximidoyl)guanidine trihydrochloride typically involves the reaction of piperazine with cyanamide under specific conditions. The reaction is carried out in the presence of hydrochloric acid to yield the trihydrochloride salt. The general reaction scheme can be represented as follows:

[ \text{Piperazine} + \text{Cyanamide} + \text{HCl} \rightarrow \text{this compound} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with controlled temperature and pH conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Piperazine-1-carboximidoyl)guanidine trihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted piperazine derivatives.

Scientific Research Applications

2-(Piperazine-1-carboximidoyl)guanidine trihydrochloride has a broad spectrum of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Piperazine-1-carboximidoyl)guanidine trihydrochloride involves its interaction with specific molecular targets. The piperazine ring and guanidine group can interact with enzymes, receptors, and other biomolecules, modulating their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s structural analogs include guanidine derivatives with piperazine, morpholine, or substituted alkyl chains. Key comparisons are summarized below:

Critical Research Findings and Data Gaps

- Solubility Trends : Trihydrochloride salts generally exhibit higher aqueous solubility than neutral analogs, but hydrophobic linkers (e.g., propyl chains) can counteract this effect .

- Reactivity : The carboximidoyl group in the target compound enhances electrophilicity, enabling nucleophilic attacks absent in morpholine-containing analogs like diABZI .

- Unresolved Questions: No direct data on the target compound’s toxicity, metabolic stability, or specific biological targets were found in the provided evidence.

Biological Activity

2-(Piperazine-1-carboximidoyl)guanidine trihydrochloride is a synthetic compound that exhibits significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, drawing from various research studies and findings.

- IUPAC Name : this compound

- Molecular Formula : C₇H₁₄Cl₃N₅O

- Molecular Weight : 292.58 g/mol

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. It has been identified as a potent inhibitor of certain enzymes involved in inflammatory pathways and neurotransmitter regulation. The compound's guanidine moiety is critical for its binding affinity to target proteins, influencing their activity.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for the hydrolysis of endocannabinoids. Inhibition of FAAH leads to increased levels of endogenous cannabinoids, which may alleviate pain and inflammation. For instance, studies have shown that compounds similar to 2-(Piperazine-1-carboximidoyl)guanidine can significantly reduce tactile allodynia in animal models of neuropathic pain .

Anticancer Activity

The compound has also demonstrated cytotoxic effects against various cancer cell lines. In vitro studies have reported that derivatives of piperazine compounds exhibit significant cytotoxicity against human lung cancer (A-549), colon cancer (HCT-8), liver cancer (HepG2), and leukemia (K562) cell lines. These effects are typically assessed using the MTT assay, which measures cell viability .

Study 1: FAAH Inhibition

In a study investigating the effects of FAAH inhibitors, this compound was shown to dose-dependently increase levels of anandamide in rat brain tissue. This increase correlates with reduced pain responses in models of acute tissue damage and neuropathic pain .

Study 2: Anticancer Screening

A series of piperazine derivatives were synthesized and screened for cytotoxicity against several cancer cell lines. The results indicated that modifications to the piperazine structure could enhance anticancer activity, suggesting a potential pathway for developing new anticancer agents based on this scaffold .

Data Table: Biological Activity Summary

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.